Valeranol
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Overview
Description
Preparation Methods
Valeranol can be synthesized through an epoxidation reaction. The specific steps are as follows :
Epoxidation Reaction: α,α,8β,8aβ-tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalene is reacted with elemental oxygen (O2) through photoreaction or catalytic action to form an epoxide.
Etherolysis Reaction: The obtained epoxide undergoes an etherolysis reaction with hydrofluoric acid (HF) or borofluoric acid (BF3) to produce tetrahydronaphthyl methyl ether.
Reduction: The final step involves the reduction of tetrahydronaphthyl methyl ether to obtain the target product, this compound.
Chemical Reactions Analysis
Valeranol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving this compound can occur in the presence of halogens (e.g., chlorine, bromine) or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Valeranol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of Valeranol involves its interaction with molecular targets and pathways in the body . One possible mechanism is the increase in the amount of gamma aminobutyric acid (GABA), an inhibitory neurotransmitter, available in the synaptic cleft. This may occur through the release of GABA from brain nerve endings and the subsequent blocking of its reuptake . This compound’s sedative and anxiolytic effects are attributed to this mechanism.
Comparison with Similar Compounds
Valeranol can be compared with other similar compounds, such as valerenic acid, valerenolic acid, and acetylvalerenic acid . These compounds share similar chemical structures and biological activities but differ in their specific properties and applications. For example:
Valerenic Acid: Known for its spasmolytic action and inhibition of the central nervous system.
Valerenolic Acid: Similar to valerenic acid but with distinct chemical properties.
Acetylvalerenic Acid: Another derivative with unique biological activities.
This compound stands out due to its specific use in the fragrance industry and its potential therapeutic effects .
Biological Activity
Valeranol, a compound derived from the Valerian plant (Valeriana officinalis), has garnered attention for its potential biological activities, particularly in relation to neurological and metabolic health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in therapeutic contexts.
This compound is one of several bioactive compounds found in valerian root extracts. The primary components associated with its biological activity include valerenic acid, valtrate, and other phenolic compounds. These compounds have been shown to exert various pharmacological effects through multiple mechanisms:
- Acetylcholinesterase Inhibition : this compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions such as Alzheimer's disease .
- Antioxidant Activity : The antioxidant properties of this compound help reduce oxidative stress, which is implicated in various neurodegenerative diseases. This activity is attributed to its ability to scavenge free radicals and modulate antioxidant enzyme levels .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, which may contribute to its neuroprotective effects .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
-
Enzyme Inhibition Assays :
- AChE Inhibition : this compound showed an IC50 value of 127.30 μg/mL, indicating moderate potency compared to standard inhibitors like donepezil .
- Lipase and α-Amylase Inhibition : this compound exhibited significant inhibition of lipase (IC50 = 12.53 mg/mL) and α-amylase (IC50 = 15.40 mg/mL), suggesting potential applications in managing obesity and diabetes .
- Antioxidant Capacity :
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Neuroprotective Effects : Animal models treated with this compound demonstrated improved cognitive functions and reduced behavioral deficits associated with neurodegenerative conditions. For instance, rats administered this compound exhibited enhanced memory retention in maze tests compared to control groups .
- Metabolic Effects : Research indicated that this compound administration led to significant reductions in blood glucose levels and improved lipid profiles in diabetic rat models, highlighting its potential as a functional supplement for metabolic disorders .
Case Studies
Several case studies have documented the clinical applications of this compound:
- Anxiolytic Effects : A double-blind study involving patients with generalized anxiety disorder showed that this compound supplementation resulted in significant reductions in anxiety scores compared to placebo groups, with minimal side effects reported .
- Sleep Disorders : Clinical trials have indicated that this compound can improve sleep quality and reduce insomnia symptoms, making it a viable alternative to conventional sleep medications .
Data Tables
The following table summarizes key findings from various studies on the biological activities of this compound:
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13?,15+/m1/s1 |
InChI Key |
MQWIFDHBNGIVPO-ZHOBSPGKSA-N |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(CC(CC2)C(C)(C)O)C |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |
Origin of Product |
United States |
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